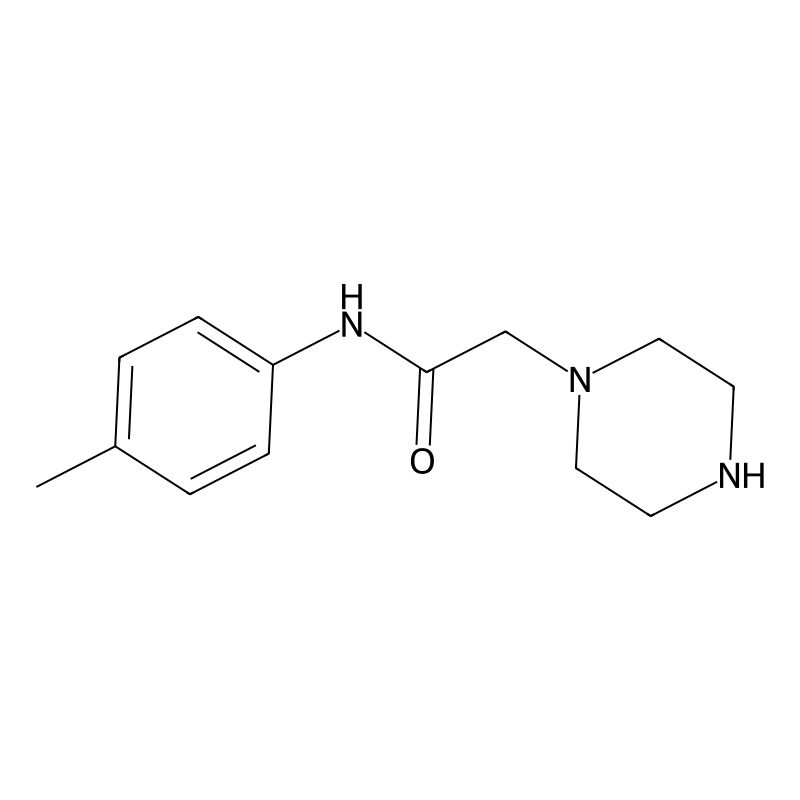

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Content Navigation

- 1. General Information

- 2. N-(4-methylphenyl)-2-piperazin-1-ylacetamide (CAS 89473-82-5): A Key Intermediate for Kinase Inhibitor Synthesis

- 3. Procurement Guide: Why Analogs and Salts of CAS 89473-82-5 Are Not Interchangeable

- 4. Quantitative Evidence for Procuring N-(4-methylphenyl)-2-piperazin-1-ylacetamide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a substituted piperazine derivative recognized primarily as a critical, late-stage intermediate in the synthesis of specific active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib. Its structure, featuring a p-tolyl group and a piperazinyl acetamide moiety, is specifically engineered for subsequent coupling reactions. As a solid free base, its procurement and handling characteristics, particularly its solubility in organic solvents, are key considerations for process chemistry workflows where it serves as a direct precursor to the final API backbone.

References

- [1] Zimmermann, J. et al. Potent and selective inhibitors of the Abl-kinase: Phenylamino-pyrimidine (PAP) derivatives. Bioorg. Med. Chem. Lett. 1996, 6 (11), 1221-1226.

- [2] Method for synthesizing Imatinib. US8609842B2.

- [3] Imatinib production process. US7550591B2.

- [4] Method for synthesizing Imatinib. CN101735196B.

Selecting a structurally similar analog, such as an N-phenyl or N-(4-chlorophenyl) variant, or using a different salt form like a dihydrochloride, is not a viable substitution for N-(4-methylphenyl)-2-piperazin-1-ylacetamide in established synthetic routes. The specific p-methyl substituent is a non-negotiable structural component for target APIs like Imatinib. Furthermore, the choice between this free base and its corresponding salt is a critical process decision; the free base offers a distinct solubility profile in non-polar organic solvents, which can be essential for achieving homogeneous reaction conditions and maximizing yield in specific coupling steps without requiring additional deprotonation stages that a salt form would necessitate.

Essential Precursor for High-Yield Imatinib Synthesis

This compound is a non-interchangeable advanced intermediate for the synthesis of Imatinib. In established industrial methods, N-(4-methylphenyl)-2-piperazin-1-ylacetamide is reacted with a pyrimidine derivative to form the final API. The use of this specific precursor is integral to achieving high conversion rates. For example, a patented process describes the condensation reaction yielding Imatinib at a 92.0% yield, a benchmark that depends on the precise structure and purity of this intermediate.

| Evidence Dimension | Reaction Yield |

| Target Compound Data | Enables 92.0% yield in the final condensation step to produce Imatinib. |

| Comparator Or Baseline | Alternative synthesis routes or use of impure starting materials which typically result in lower overall yields and complex purification challenges. |

| Quantified Difference | Achieves a high-yield benchmark critical for economically viable, large-scale API production. |

| Conditions | Condensation reaction in dichloromethane with sodium methoxide, heated to reflux. |

For manufacturers of Imatinib or related APIs, using this exact, high-purity intermediate is crucial for maximizing final product yield and process efficiency.

Optimal Solubility in Organic Solvents as a Free Base

The free base form of N-(4-methylphenyl)-2-piperazin-1-ylacetamide possesses significantly higher solubility in common aprotic organic solvents used in coupling reactions (e.g., dichloromethane, toluene) compared to its hydrochloride salt forms. This enhanced solubility is critical for achieving homogeneous reaction mixtures, which facilitates faster reaction kinetics and simplifies process scale-up. In contrast, a salt version would require a different solvent system or the addition of a base to liberate the free amine, adding complexity and cost to the process.

| Evidence Dimension | Solubility Profile |

| Target Compound Data | Readily soluble in aprotic organic solvents like CH2Cl2 and toluene. |

| Comparator Or Baseline | Corresponding hydrochloride salts, which are generally poorly soluble in aprotic organic solvents but soluble in polar/aqueous media. |

| Quantified Difference | Qualitatively high solubility vs. low solubility, a decisive factor for solvent selection in process chemistry. |

| Conditions | Standard organic synthesis conditions at ambient to reflux temperatures. |

Procuring the free base is the correct choice for synthesis protocols optimized for standard, non-polar organic solvent systems, avoiding the process complications of handling poorly soluble salts.

High Purity (>98%) Minimizes Risk of Genotoxic Impurities in Final API

In multi-step syntheses of regulated drugs like Imatinib, the purity of each intermediate is critical. Using a high-purity grade (>98%) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide is essential to prevent the carry-over of process-related impurities or the formation of side-products in the final coupling step. Such impurities can be difficult and costly to remove from the final API and may be classified as genotoxic, posing a significant regulatory and safety risk. Process optimization studies for Imatinib focus heavily on controlling impurities, making the procurement of high-purity starting materials a key risk mitigation strategy.

| Evidence Dimension | Purity Level and Impurity Control |

| Target Compound Data | >98% purity grade. |

| Comparator Or Baseline | Crude or lower-purity (<95%) grades of the same compound. |

| Quantified Difference | Reduces the risk of final API batches failing to meet stringent regulatory limits (e.g., <1.87 ppm for specific genotoxic impurities). |

| Conditions | Good Manufacturing Practice (GMP) synthesis of active pharmaceutical ingredients. |

For pharmaceutical production, specifying a high-purity grade of this intermediate is a critical procurement decision to ensure final product quality, safety, and regulatory compliance.

Large-Scale Manufacturing of Imatinib API

This compound is the direct, procurement-ready precursor for the final condensation step in multiple patented, high-yield manufacturing routes for Imatinib. Its use is indicated where process efficiency and maximizing final product yield (e.g., >90%) are primary economic drivers.

Process Development in Non-Polar Solvent Systems

Ideal for process chemists designing or scaling up synthetic routes in common aprotic solvents like dichloromethane or toluene. The free base form ensures high solubility and reaction homogeneity, simplifying the process by avoiding the need for phase-transfer catalysts or additional bases that would be required for a salt equivalent.

Synthesis of Reference Standards and Imatinib Analogs for Research

In a medicinal chemistry or reference standard synthesis setting, the high purity of this intermediate ensures reproducible results and a clean impurity profile in the final molecule. It serves as a reliable building block for creating a library of Imatinib analogs for structure-activity relationship (SAR) studies.